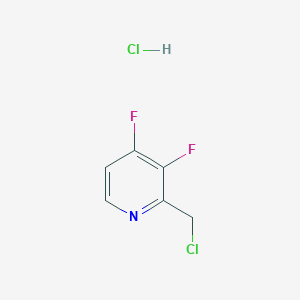

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride

Description

2-(Chloromethyl)-3,4-difluoropyridine hydrochloride is a halogenated pyridine derivative characterized by a chloromethyl group at the 2-position and fluorine atoms at the 3- and 4-positions of the pyridine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting proton pump inhibition or antimicrobial activity. Its molecular formula is C₆H₅ClF₂N·HCl, with a molecular weight of 202.57 g/mol (calculated).

Properties

IUPAC Name |

2-(chloromethyl)-3,4-difluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N.ClH/c7-3-5-6(9)4(8)1-2-10-5;/h1-2H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBYATJAAVFVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)F)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride typically involves the chloromethylation of 3,4-difluoropyridine. This can be achieved by reacting 3,4-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyridine ring significantly influences reactivity, solubility, and stability. Below is a comparison with key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity compared to methoxy groups (electron-donating) .

- Solubility : Fluorinated derivatives may exhibit lower aqueous solubility due to increased hydrophobicity, whereas methoxy-substituted analogs are more polar .

Nucleophilic Displacement Reactions

The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution reactions. For example:

- 2-(Chloromethyl)-3,4-dimethoxypyridine HCl reacts with thiols (e.g., 2-mercaptobenzimidazole) under basic conditions to form sulfides, critical in proton pump inhibitor synthesis (e.g., Pantoprazole) .

- 2-(Chloromethyl)-3,4-difluoropyridine HCl is expected to undergo similar reactions, but fluorine's electronegativity may slow reaction rates compared to methoxy derivatives .

Industrial and Pharmaceutical Relevance

- Pantoprazole Intermediate : 2-(Chloromethyl)-3,4-dimethoxypyridine HCl is a key precursor in Pantoprazole production, highlighting the importance of methoxy groups in drug design .

- Antimicrobial Agents : Fluorinated pyridines are explored for antimicrobial activity due to fluorine's ability to enhance membrane permeability .

Biological Activity

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural attributes, particularly the presence of fluorine atoms, may enhance its pharmacological properties, making it a candidate for further investigation in various therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClFN·HCl

- Molecular Weight : Approximately 195.07 g/mol

- Melting Point : Data on melting point is not consistently reported but is crucial for understanding its stability and handling.

The biological activity of 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride may be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, similar to other pyridine derivatives. For instance, it has been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is critical for DNA synthesis and cell proliferation.

Antimicrobial Activity

Research indicates that 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride exhibits significant antimicrobial properties. Studies have shown that it inhibits the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, particularly those associated with gastric cancer. Molecular docking studies have indicated that it may bind effectively to telomerase, an enzyme often overexpressed in cancer cells, suggesting a mechanism for its antiproliferative effects .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride:

- Synthesis and Evaluation :

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride, it is essential to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride | Yes | Yes | Enzyme inhibition (e.g., DHFR) |

| 2-Chloropyridine | Moderate | Moderate | Similar enzymatic interactions |

| 3-Fluoropyridine | Yes | Low | Different binding affinities |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-3,4-difluoropyridine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a hydroxyl or methyl group on a fluoropyridine precursor with a chloromethyl group under reflux conditions in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Key steps include:

- Precursor selection : 3,4-Difluoropyridine derivatives with reactive leaving groups (e.g., hydroxyl or methyl).

- Reagents : Chloromethylation agents like chloromethyl methyl ether (CME) or paraformaldehyde/HCl mixtures.

- Conditions : Elevated temperatures (80–120°C) and inert atmospheres to avoid side reactions.

Data Table :

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF or DMSO |

| Temperature | 80–120°C |

| Reaction Time | 6–12 hours |

| Yield (reported) | 60–75% (lab scale) |

Q. How should researchers characterize the purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm .

- NMR : H and F NMR to confirm substitution patterns (e.g., δ 4.8–5.2 ppm for -CHCl; F signals at -110 to -120 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (tolerances ≤0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or isomerization. Strategies include:

- Cross-validation : Compare NMR data across multiple solvents (CDCl, DMSO-d) to identify solvent-induced shifts .

- High-resolution MS : Confirm molecular ion ([M+H] at m/z 197.5) and isotopic patterns (Cl/F contributions) .

- X-ray crystallography : Resolve ambiguous substituent positions (e.g., chloromethyl vs. fluoropyridine ring orientation) .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

Methodological Answer: Regioselectivity is influenced by:

- Electronic effects : Fluorine’s electron-withdrawing nature activates the pyridine ring at positions ortho/para to substituents.

- Steric hindrance : The chloromethyl group at position 2 directs nucleophiles to less hindered positions (e.g., position 5) .

Case Study :

In reactions with amines, >80% substitution occurs at position 5 due to reduced steric clash compared to position 5. Confirmed via H NMR coupling constants and NOE experiments .

Stability and Handling

Q. What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage : Under inert gas (Ar/N) at -20°C in amber glass vials to avoid light/moisture-induced hydrolysis .

- Stability Tests : Monitor via TLC (silica gel, ethyl acetate/hexane) monthly; degradation manifests as new spots (R < 0.2) .

Data Table :

| Condition | Degradation Rate (per month) |

|---|---|

| Room temperature | 5–8% |

| -20°C (dry) | <1% |

Advanced Applications in Drug Development

Q. How is this compound utilized as a pharmaceutical intermediate?

Methodological Answer: It serves as a precursor for:

- Anticancer agents : Coupling with thioureas to form pyridinyl-thiazole hybrids (IC values: 0.5–2 µM in HeLa cells) .

- Antimicrobials : Functionalization with sulfonamides to enhance membrane permeability (MIC: 4–8 µg/mL against S. aureus) .

Key Reaction : - Suzuki coupling : Attach boronic acids to the pyridine ring using Pd(PPh) catalyst (yields: 65–80%) .

Addressing Contaminants

Q. How can trace impurities (e.g., residual solvents) be quantified and removed?

Methodological Answer:

- GC-MS : Detect DMF (common solvent) with a DB-5 column; limit: <500 ppm per ICH guidelines .

- Purification : Recrystallization from ethanol/water (3:1) reduces solvent residues by >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.